1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethoxyphenyl group, and a pyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Incorporation of the Cyclohexyl Group: The cyclohexyl group can be attached using alkylation reactions, where cyclohexyl halides react with nucleophiles.
Final Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting an isocyanate with an amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the urea moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, under varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Industry: Utilized in the development of new materials, catalysts, or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming hydrogen bonds, hydrophobic interactions, or covalent bonds, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-cyclohexyl-3-(2-(3,4-dimethoxyphenyl)ethyl)urea: Lacks the pyridazinone moiety, making it less complex.
Uniqueness
1-cyclohexyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its combination of a cyclohexyl group, a dimethoxyphenyl group, and a pyridazinone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-28-18-10-8-15(14-19(18)29-2)17-9-11-20(26)25(24-17)13-12-22-21(27)23-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXSKWAWFDJQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.